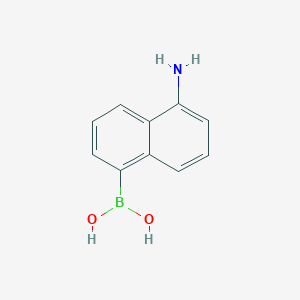
(5-Aminonaphthalen-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (5-aminonaphthalen-1-yl)boronique est un composé organique appartenant à la classe des acides boroniques. Ces composés sont caractérisés par la présence d’un atome de bore lié à un oxygène et à un groupe hydroxyle. La structure de l’acide (5-aminonaphthalen-1-yl)boronique comprend un cycle naphtalène substitué par un groupe amino en position 5 et un groupe acide boronique en position 1.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui implique la réaction d’un dérivé halogéné de naphtalène avec un acide boronique ou un ester de boronate en présence d’un catalyseur au palladium et d’une base . Les conditions réactionnelles sont généralement douces, et le processus est très efficace, ce qui le rend adapté à la synthèse à grande échelle.
Méthodes de production industrielle : La production industrielle de l’acide (5-aminonaphthalen-1-yl)boronique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, la purification du produit final peut être réalisée par des techniques de cristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : L’acide (5-aminonaphthalen-1-yl)boronique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe acide boronique peut être oxydé pour former des esters boroniques ou des borates.
Réduction : Le groupe amino peut être réduit pour former les amines correspondantes.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou les peracides peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des catalyseurs au palladium et des bases telles que le carbonate de potassium ou l’hydroxyde de sodium sont utilisés dans les réactions de couplage.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les esters boroniques, les naphtalènes substitués et divers dérivés aminés.
4. Applications de la recherche scientifique
L’acide (5-aminonaphthalen-1-yl)boronique a une large gamme d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
(5-Aminonaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de l’acide (5-aminonaphthalen-1-yl)boronique implique sa capacité à former des liaisons covalentes réversibles avec les diols et autres nucléophiles. Cette propriété est exploitée dans diverses applications, telles que le développement de capteurs et d’inhibiteurs enzymatiques. Le groupe acide boronique peut interagir avec les groupes hydroxyle des biomolécules, conduisant à la formation de complexes stables qui peuvent moduler l’activité biologique .
Composés similaires :
Acide phénylboronique : Structure similaire, mais sans le cycle naphtalène.
Acide (3-aminonaphthalen-1-yl)boronique : Structure similaire, mais avec le groupe amino en position 3.
Acide (2-aminonaphthalen-1-yl)boronique : Structure similaire, mais avec le groupe amino en position 2.
Unicité : L’acide (5-aminonaphthalen-1-yl)boronique est unique en raison du positionnement spécifique des groupes amino et acide boronique sur le cycle naphtalène, ce qui confère une réactivité chimique et une activité biologique distinctes. Cela le rend particulièrement utile dans les applications nécessitant une liaison et une réactivité sélectives.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the naphthalene ring.
(3-Aminonaphthalen-1-yl)boronic Acid: Similar structure but with the amino group at the 3-position.
(2-Aminonaphthalen-1-yl)boronic Acid: Similar structure but with the amino group at the 2-position.
Uniqueness: (5-Aminonaphthalen-1-yl)boronic acid is unique due to the specific positioning of the amino and boronic acid groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective binding and reactivity.
Propriétés
Numéro CAS |
882527-38-0 |
|---|---|
Formule moléculaire |
C10H10BNO2 |
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
(5-aminonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H,12H2 |
Clé InChI |
UUUJTFIJGLQUDP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CC=C(C2=CC=C1)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




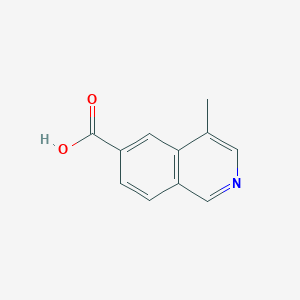

![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
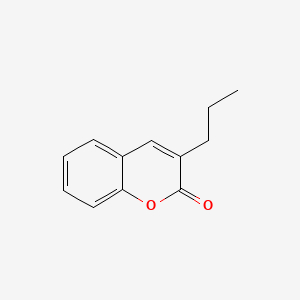
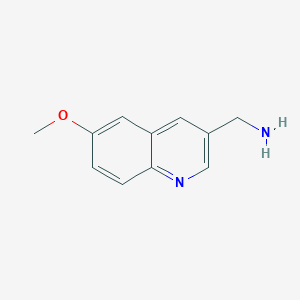
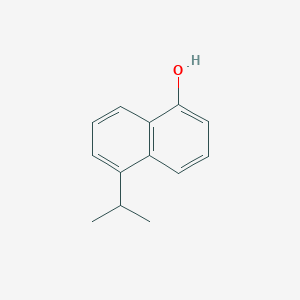




![5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11905905.png)
![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)
